4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole

Physicochemical characterization Drug-likeness Imidazole scaffold

4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole (CAS 132287-45-7; synonymous IUPAC name: 5-[2-(4-methoxyphenyl)-2-phenylethyl]-1H-imidazole) is a synthetic, tri-substituted imidazole derivative with the molecular formula C18H18N2O and a molecular weight of 278.35 g/mol. It is a member of the phenylalkylimidazole class, distinct from the clinically utilized N-substituted imidazole antifungals (e.g., miconazole, econazole, bifonazole) by virtue of its carbon-linked (C-4/C-5) rather than nitrogen-linked (N-1) imidazole attachment.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
CAS No. 132287-45-7
Cat. No. B12713546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole
CAS132287-45-7
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O/c1-21-17-9-7-15(8-10-17)18(11-16-12-19-13-20-16)14-5-3-2-4-6-14/h2-10,12-13,18H,11H2,1H3,(H,19,20)
InChIKeyODZWHDKQXOOYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole (CAS 132287-45-7): Core Chemical Identity and Physicochemical Baseline for Research Procurement


4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole (CAS 132287-45-7; synonymous IUPAC name: 5-[2-(4-methoxyphenyl)-2-phenylethyl]-1H-imidazole) is a synthetic, tri-substituted imidazole derivative with the molecular formula C18H18N2O and a molecular weight of 278.35 g/mol . It is a member of the phenylalkylimidazole class, distinct from the clinically utilized N-substituted imidazole antifungals (e.g., miconazole, econazole, bifonazole) by virtue of its carbon-linked (C-4/C-5) rather than nitrogen-linked (N-1) imidazole attachment [1]. Key predicted physicochemical parameters include a density of 1.148 g/cm³, a boiling point of 449.3 °C at 760 mmHg, a polar surface area (PSA) of 37.91 Ų, and a calculated LogP of 3.79, as reported by the Chemsrc database .

Procurement Pitfalls: Why 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole Cannot Be Replaced by Generic N-Substituted Imidazole Antifungals


Generic substitution between imidazole derivatives within the antifungal or broader azole class is scientifically unsound because the imidazole ring's substitution position (N-1 versus C-4/C-5) fundamentally alters the compound's electronic properties, tautomeric equilibrium, and metabolic liability [1]. The target compound's C-4/C-5 substitution preserves the imidazole NH proton (pKa ~14.5) as a hydrogen bond donor, whereas N-1 substitution eliminates this functionality, directly affecting target binding interactions and physicochemical profiles. The lower molecular weight (278.35 vs. 310–416 g/mol), lower calculated LogP (3.79 vs. typically >4.5), and distinct polar surface area of the target compound compared to N-substituted congeners predict meaningful differences in solubility, permeability, and metabolic clearance . Consequently, interchangeable use of a different imidazole congener without verification introduces uncontrolled variables that compromise experimental reproducibility and would be considered a major protocol deviation in any rigorous discovery or development workflow.

Quantitative Differentiation Guide: 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole Versus Its Closest Imidazole Analogs


Physicochemical Profile Differentiation: Molecular Weight, Density, and LogP Comparison Against Clinical Imidazole Antifungals

The target compound exhibits a molecular weight of 278.35 g/mol, a density of 1.148 g/cm³, and a calculated LogP of 3.79 . These values are substantially lower than those of the clinically approved N-substituted imidazoles: miconazole (MW 416.13 g/mol, density ~1.4 g/cm³) [1], econazole (MW 381.68 g/mol, density ~1.33 g/cm³) , and bifonazole (MW 310.4 g/mol) [2]. The lower molecular weight and LogP of the target compound predict improved aqueous solubility and reduced non-specific tissue binding compared to the heavier, more lipophilic N-substituted analogs.

Physicochemical characterization Drug-likeness Imidazole scaffold

Hydrogen Bond Donor/Acceptor Profile and Polar Surface Area Differentiation

The target compound possesses one hydrogen bond donor (imidazole NH) and two hydrogen bond acceptors (imidazole N and methoxy oxygen), with a calculated polar surface area (PSA) of 37.91 Ų . This contrasts with N-substituted imidazoles such as miconazole, which lack the NH donor (0 HBD) and have a higher PSA typically exceeding 45–50 Ų due to additional electronegative substituents [1]. The presence of the hydrogen bond donor in the target compound may enable specific interactions with biological targets (e.g., enzyme active site residues, receptor pockets) that are unavailable to N-substituted analogs, while the lower PSA remains within the generally accepted range for blood-brain barrier penetration (PSA < 90 Ų).

Hydrogen bonding Drug design Membrane permeability

Tautomeric Equilibrium and Metabolic Stability Implications of C-4/C-5 Substitution Versus N-1 Substitution

The target compound's C-4/C-5 substitution allows rapid prototropic tautomerism between the 4- and 5-substituted imidazole forms (effectively equivalent), a dynamic equilibrium that does not exist for N-1-substituted imidazoles [1]. In N-substituted imidazoles (e.g., miconazole, econazole), the imidazole nitrogen is permanently alkylated, eliminating tautomerism and altering the electron density distribution across the ring. This structural difference has two key consequences: (1) the C-substituted imidazole NH is susceptible to N-glucuronidation and N-oxidation metabolic pathways that are absent for N-substituted analogs, and (2) the tautomeric equilibrium may modulate target binding kinetics by presenting both NH tautomers in solution [2].

Imidazole tautomerism Metabolic stability Structure-activity relationship

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound contains 5 rotatable bonds , conferring moderate conformational flexibility. For comparison, miconazole (with two dichlorophenyl and a chlorobenzyloxy substituent) contains approximately 7–8 rotatable bonds, while bifonazole (a biphenylmethyl imidazole) contains approximately 4 rotatable bonds [1]. The intermediate rotatable bond count of the target compound places it between the more rigid bifonazole and the more flexible miconazole/econazole, potentially balancing entropic penalties upon target binding with the ability to adopt bioactive conformations.

Conformational analysis Ligand efficiency Molecular flexibility

High-Value Application Scenarios for 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole (CAS 132287-45-7) in Research and Industrial Settings


Lead Optimization Scaffold for Novel C-Substituted Imidazole Antifungals with Reduced Lipophilicity

Medicinal chemistry programs targeting improved azole antifungal agents can utilize this compound as a scaffold for systematic SAR exploration. Its lower molecular weight (278.35 g/mol) and LogP (3.79) compared to miconazole and econazole provide a starting point for designing analogs with potentially better solubility and reduced off-target accumulation, addressing a known limitation of existing N-substituted imidazole antifungals [1].

Investigative Probe for Imidazole NH-Dependent Target Interactions

The preserved imidazole NH hydrogen bond donor distinguishes this compound from all N-substituted imidazole antifungals and enables investigation of binding interactions that require an imidazole NH . This is particularly relevant for probing the sterol 14α-demethylase (CYP51) active site, where the imidazole nitrogen lone pair coordinates the heme iron while the NH may contribute to additional binding stabilization [1].

Metabolic Stability Studies Comparing C-Substituted Versus N-Substituted Imidazoles

This compound serves as a model substrate for studying the metabolic fate of C-substituted imidazoles, specifically N-glucuronidation and N-oxidation pathways that are absent in N-substituted congeners . Comparative in vitro metabolism studies with this compound and miconazole or econazole can elucidate the impact of imidazole substitution pattern on Phase I and Phase II metabolic clearance, informing preclinical candidate selection [1].

Physicochemical Reference Standard for Method Development and Validation

With well-defined predicted physicochemical parameters including density (1.148 g/cm³), boiling point (449.3 °C), PSA (37.91 Ų), and LogP (3.79) , this compound can serve as a reference standard for chromatographic method development, logP determination assays, and computational model validation in laboratories working with phenylalkylimidazole compound libraries.

Quote Request

Request a Quote for 4-(2-(4-Methoxyphenyl)-2-phenylethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.